Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a hydroxyl (-OH) substituent at the 4-position, and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the 3-position. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting neurological or metabolic disorders.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-12,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLPHXZVLQZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the piperidine ring can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂).
Attachment of the Oxolan Ring: The oxolan ring can be introduced through a nucleophilic substitution reaction involving an appropriate leaving group and a nucleophile such as tetrahydrofuran.
Formation of the Tert-butyl Ester: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolan ring provide sites for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Boc-Protected Piperidine Derivatives
Key Observations:
Hydrophilicity vs. Lipophilicity: The hydroxyl and oxolan groups in the target compound enhance hydrophilicity compared to the lipophilic 4-methylpentyl chain in .
Reactivity: The amino group in may facilitate nucleophilic reactions or hydrogen bonding, while the tetrazole in offers acidic protons (pKa ~4.9) for coordination or salt formation .
Key Insights:
- The target compound’s hydroxyl and oxolan groups may confer solubility advantages for CNS-targeting drugs, though direct activity data are lacking.
Biological Activity
Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its significance in various fields.
Chemical Structure and Synthesis
The compound features a piperidine ring, an oxolan ring, and a tert-butyl ester group, which contribute to its unique chemical properties. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions using precursors such as 1,5-diamines or 1,5-diketones.
- Introduction of the Hydroxy Group : Hydroxylation reactions using reagents like osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) introduce the hydroxy group at the 4-position of the piperidine ring.
- Attachment of the Oxolan Ring : This is accomplished through nucleophilic substitution reactions involving appropriate leaving groups and tetrahydrofuran as a nucleophile .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy group and oxolan ring facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity to various enzymes and receptors. This modulation can lead to significant physiological responses, particularly in neuropharmacology .
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties:
- CNS Activity : It is being investigated for potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier (BBB) effectively .
- Enzyme Modulation : The compound has been shown to influence enzyme activity, making it a candidate for drug development targeting specific metabolic pathways .
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Studies : In vitro studies demonstrated that this compound modulates neurotransmitter release, suggesting potential applications in managing conditions like anxiety and depression.
- Anticancer Research : The compound has been evaluated for its efficacy in inhibiting cancer cell proliferation. Preliminary results indicate that it may induce apoptosis in specific cancer cell lines by interfering with cellular signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine + Oxolan + Hydroxy group | CNS modulation, anticancer potential |
| Tert-butyl 4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylate | Piperidine + Oxadiazol | Anticancer activity |
| N-tert-butoxycarbonyl-4-piperidone | Piperidine only | Limited CNS effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
